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Compound of Interest

Compound Name: Benzo[b]thiophen-7-ylmethanol

Cat. No.: B1602515 Get Quote

An In-Depth Technical Guide to Benzo[b]thiophen-7-ylmethanol: Physicochemical

Characteristics and Synthetic Insights

Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic motif that holds a privileged

position in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to

naphthalene and indole allows it to function as a versatile pharmacophore, leading to a wide

spectrum of biological activities.[2][3] Benzo[b]thiophene derivatives are integral components of

several approved drugs, including the selective estrogen receptor modulator Raloxifene, the

leukotriene inhibitor Zileuton, and the antifungal agent Sertaconazole.[4][5] The diverse

therapeutic applications of these compounds span from anticancer and anti-inflammatory to

antimicrobial and anticonvulsant agents.[2][3][4]

This technical guide provides a comprehensive examination of the physical and chemical

characteristics of a specific, yet important, derivative: Benzo[b]thiophen-7-ylmethanol (CAS

No. 51830-53-6). As a functionalized building block, this compound serves as a critical starting

material for the synthesis of more complex molecules in drug discovery programs. This

document is intended for researchers, scientists, and drug development professionals, offering

in-depth data on its properties, characterization, reactivity, and safe handling.
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The unique arrangement of the fused benzene and thiophene rings, along with the

hydroxymethyl substituent at the 7-position, dictates the specific physicochemical properties

and reactivity of Benzo[b]thiophen-7-ylmethanol.

Identifier Value

Chemical Name Benzo[b]thiophen-7-ylmethanol[6]

Synonyms
1-benzothien-7-ylmethanol, 7-

(Hydroxymethyl)benzo[b]thiophene[6]

CAS Number 51830-53-6[6]

Molecular Formula C₉H₈OS[6]

Molecular Weight 164.22 g/mol [6]

InChI Key TZFBEHOZYXSGHL-UHFFFAOYSA-N[7]

SMILES C1=CC=C2C(=C1)SC=C2CO

Physicochemical Properties
The physical properties of Benzo[b]thiophen-7-ylmethanol are foundational to its handling,

formulation, and application in synthetic chemistry.

Property Value Source

Physical State Solid Implied by melting point

Melting Point 76.5 °C [6]

Boiling Point

Not explicitly reported; related

benzothiophenes have high

boiling points (e.g.,

Dibenzothiophene at 332-333

°C)

Solubility

Expected to have moderate

solubility in polar organic

solvents.[7]
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Spectroscopic Data and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of Benzo[b]thiophen-7-
ylmethanol. The following spectroscopic data are predicted based on its structure and data

from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals for the aromatic protons on both the benzene and thiophene rings, a

singlet or doublet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-

OH) proton which may exchange with D₂O. The aromatic region (typically δ 7.0-8.0 ppm) will

exhibit complex splitting patterns due to proton-proton coupling.[8][9]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display

nine unique carbon signals. The signal for the methylene carbon (-CH₂OH) would appear in

the upfield region (approx. δ 60-65 ppm), while the aromatic and heterocyclic carbons would

resonate in the downfield region (approx. δ 120-145 ppm).[8]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a

prominent molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely

involve the loss of the hydroxymethyl group or fragments from the aromatic system.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption

band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C

stretching bands for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Analytical Workflow for Structural Confirmation
The following diagram outlines a standard workflow for the comprehensive characterization of a

synthesized batch of Benzo[b]thiophen-7-ylmethanol.
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Caption: Workflow for Synthesis and Characterization.

Chemical Properties and Reactivity
The reactivity of Benzo[b]thiophen-7-ylmethanol is governed by its two primary functional

components: the hydroxymethyl group and the electron-rich benzo[b]thiophene core.

Reactions of the Hydroxymethyl Group
Oxidation: The primary alcohol can be readily oxidized to form 7-formylbenzo[b]thiophene

(the aldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further

to benzo[b]thiophene-7-carboxylic acid with stronger agents such as potassium

permanganate (KMnO₄).[7]

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides,

anhydrides) under appropriate catalytic conditions will yield the corresponding esters.
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Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine)

using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to produce 7-

(halomethyl)benzo[b]thiophene, a versatile intermediate for further nucleophilic substitution

reactions.

Reactions of the Benzo[b]thiophene Ring
The benzo[b]thiophene system is susceptible to electrophilic aromatic substitution. The

positions on the thiophene ring (positions 2 and 3) are generally more reactive than those on

the benzene ring. However, directing effects of existing substituents and reaction conditions

can influence regioselectivity.[10]

Electrophilic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts

acylation can occur on the aromatic core. The precise location of substitution will depend on

the specific reagents and conditions employed.[10]

Metalation: Treatment with strong bases like n-butyllithium can lead to deprotonation at one

of the ring positions, creating a nucleophilic species that can react with various electrophiles.

[10]

Key Reaction Pathways

Hydroxymethyl Group Reactions Aromatic Ring Reactions

Benzo[b]thiophen-7-ylmethanol

7-Formylbenzo[b]thiophene
(Aldehyde)

 [O]
(e.g., PCC)

Ester Derivative

 RCOOH
(Acid Catalyst)

7-(Halomethyl)benzo[b]thiophene

 SOCl₂ or PBr₃
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(e.g., Nitro, Acyl)
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Caption: Key Reaction Pathways of Benzo[b]thiophen-7-ylmethanol.

Synthetic Approaches
While numerous methods exist for constructing the benzo[b]thiophene core, the synthesis of

specific regioisomers like the 7-substituted variant requires careful strategic planning to control

the substitution pattern.[11][12][13] Direct functionalization of the parent benzo[b]thiophene

often leads to mixtures of isomers that are challenging to separate.[14]

A more robust strategy involves starting with an appropriately substituted benzene derivative

and building the thiophene ring onto it. A plausible, though generalized, synthetic protocol is

outlined below.

Illustrative Synthetic Protocol
Objective: To prepare Benzo[b]thiophen-7-ylmethanol from a pre-functionalized benzene

precursor.

Step 1: Synthesis of a Substituted Thiophenol

Rationale: Begin with a commercially available benzene derivative where the positions for

the eventual sulfur and methanol groups are pre-determined. For example, starting with a 2-

bromo-3-methylaniline derivative allows for controlled construction.

Procedure:

Diazotize the aniline derivative using sodium nitrite and a strong acid (e.g., H₂SO₄) at low

temperature (0-5 °C).

Introduce a thiol group via a Sandmeyer-type reaction or by reaction with a sulfur

nucleophile.

Step 2: Construction of the Thiophene Ring

Rationale: Cyclize the substituted thiophenol with a suitable C2 synthon to form the

benzo[b]thiophene ring.
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Procedure:

Alkylate the thiophenol with a reagent like chloroacetaldehyde diethyl acetal.

Induce acid-catalyzed cyclization (e.g., using polyphosphoric acid or a strong Lewis acid)

to form the fused ring system.

Step 3: Functional Group Interconversion

Rationale: Convert the substituent at the 7-position (in this example, a methyl group) into the

desired hydroxymethyl group.

Procedure:

Perform a free-radical bromination on the methyl group using N-bromosuccinimide (NBS)

and a radical initiator (e.g., AIBN) to form the 7-(bromomethyl)benzo[b]thiophene.

Hydrolyze the bromide to the alcohol using aqueous base (e.g., NaOH or K₂CO₃) in a

suitable solvent like THF or acetone.

Synthetic Workflow Diagram
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Substituted Benzene Precursor

Step 1: Thiol Introduction

Substituted Thiophenol

Step 2: Thiophene Ring Formation

7-Substituted Benzo[b]thiophene

Step 3: Side-Chain Functionalization

Benzo[b]thiophen-7-ylmethanol

Click to download full resolution via product page

Caption: Generalized Synthetic Workflow.

Safety and Handling
While a specific Safety Data Sheet (SDS) for Benzo[b]thiophen-7-ylmethanol is not widely

available, data from the parent compound, benzo[b]thiophene, and other derivatives provide

essential safety guidance.
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Hazard Identification: Benzo[b]thiophene is classified as harmful if swallowed and toxic to

aquatic life with long-lasting effects.[15] Similar hazards should be assumed for its

derivatives.

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[16] Wear

appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves.[16][17] Avoid creating dust and prevent contact with skin, eyes,

and clothing.[17]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep

away from strong oxidizing agents.[17]

First-Aid Measures:

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

Skin Contact: Immediately wash off with plenty of soap and water.[16]

Eye Contact: Rinse cautiously with water for several minutes.[16]

Inhalation: Move to fresh air.[16]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[17]

Conclusion
Benzo[b]thiophen-7-ylmethanol is a valuable chemical entity characterized by its unique

combination of a reactive primary alcohol and an electron-rich heterocyclic core. Its well-

defined physical properties and predictable chemical reactivity make it an important building

block for the synthesis of complex molecules targeted for pharmaceutical and materials science

applications. A thorough understanding of its characteristics, guided by modern analytical

techniques and safe laboratory practices, is crucial for leveraging its full potential in research

and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1602515#physical-and-chemical-characteristics-of-
benzo-b-thiophen-7-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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